molecular formula C9H10BrFO B7941432 1-Bromo-3-fluoro-5-propoxybenzene

1-Bromo-3-fluoro-5-propoxybenzene

Cat. No.: B7941432
M. Wt: 233.08 g/mol
InChI Key: SDXBFHGCDPXZIS-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-propoxybenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by bromine, fluorine, and propoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-propoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-fluoro-5-propoxyphenol .

Scientific Research Applications

1-Bromo-3-fluoro-5-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromo-3-fluoro-5-propoxybenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

    1-Bromo-3-fluorobenzene: Similar structure but lacks the propoxy group.

    1-Bromo-3-chloro-5-fluorobenzene: Contains a chlorine atom instead of a propoxy group.

    1-Bromo-3-propoxybenzene: Lacks the fluorine atom

Uniqueness: 1-Bromo-3-fluoro-5-propoxybenzene is unique due to the presence of both fluorine and propoxy groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and various applications .

Properties

IUPAC Name

1-bromo-3-fluoro-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXBFHGCDPXZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add propyl iodide (5.74 g, 33.77 mmol) to 3-bromo-5-fluoro-phenol (4.30 g, 22.51 mmol) and cesium carbonate (11.00 g, 33.77 mmol) in N,N-dimethylformamide (75 mL) and stir at room temperature 1 hour, then heat at 50° C. for 1 hour. Cool to room temperature and dilute with hexanes. Wash (water, 1N lithium chloride, saturated aqueous sodium chloride), dry (magnesium sulfate), filter and concentrate to give the desired compound as a colorless oil, 4.40 g (83.8%).
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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